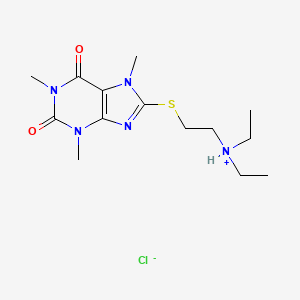
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is a chemical compound with the molecular formula C14-H23-N5-O2-S.Cl-H and a molecular weight of 361.94 . This compound is a derivative of caffeine, where a diethylaminoethylthio group is attached to the caffeine molecule. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves the reaction of caffeine with 2-(diethylamino)ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper attachment of the diethylaminoethylthio group to the caffeine molecule. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original thiol form.
Substitution: The diethylaminoethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.
Scientific Research Applications
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylaminoethylthio group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
8-((2-(Dimethylamino)ethyl)thio)caffeine hydrochloride: Similar structure but with dimethylamino group instead of diethylamino.
2-(Diethylamino)ethanethiol: A precursor used in the synthesis of the compound.
Caffeine derivatives: Various derivatives of caffeine with different functional groups attached.
Uniqueness
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is unique due to the presence of the diethylaminoethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new drugs and studying biochemical pathways.
Properties
CAS No. |
24851-38-5 |
|---|---|
Molecular Formula |
C14H24ClN5O2S |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
diethyl-[2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C14H23N5O2S.ClH/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4;/h6-9H2,1-5H3;1H |
InChI Key |
SGGGWDPUZQBKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















